molecular formula C17H27N3O3 B7108705 Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone

Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone

Cat. No.: B7108705
M. Wt: 321.4 g/mol
InChI Key: PIXLHKFXVPFCTA-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-15(14-19-8-11-22-12-9-19)13-18-4-6-20(7-5-18)17(21)16-3-2-10-23-16/h2-3,10,15H,4-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLHKFXVPFCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC=CO2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan ring, followed by the introduction of the piperazine and morpholine rings. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step often involves the reaction of the furan derivative with a piperazine compound under controlled temperature and pressure.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with a morpholine derivative, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and piperazine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-piperazin-1-yl-methanone: A simpler analog with similar structural features but lacking the morpholine ring.

    2-(1,3-Dioxolan-2-yl)furan: Another furan derivative with different substituents, used in various chemical applications.

Uniqueness

Furan-2-yl-[4-(2-methyl-3-morpholin-4-ylpropyl)piperazin-1-yl]methanone is unique due to its combination of furan, piperazine, and morpholine rings, which confer distinct chemical and biological properties

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